molecular formula C23H32N4O5 B1245249 Radiosumin B

Radiosumin B

Cat. No.: B1245249
M. Wt: 444.5 g/mol
InChI Key: DXOBDIZQMJWEAT-BMPSSULNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Radiosumin B is an unusual N-methyl dipeptide isolated from the cyanobacterium Microcystis aeruginosa . It is characterized by the presence of two non-proteinogenic amino acid residues, a structural feature common to the radiosumin family of natural products . This family of compounds is biosynthesized from chorismate and is produced by various filamentous cyanobacteria . Recent studies have shown that radiosumins act as potent serine protease inhibitors. Specifically, related analogs like Radiosumin C have demonstrated inhibitory activity against all three human trypsin isoforms in the micromolar range, with a preference for trypsin-1 and trypsin-3 (IC50 values from 1.7 μM) . This bioactivity profile suggests that this compound and its analogs are valuable tools for probing serine protease function and may serve as a promising source for developing drug leads targeting specific human proteases . The compound's structure and stereochemical details have been elucidated through NMR, mass spectrometry, and chemical degradation studies . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32N4O5

Molecular Weight

444.5 g/mol

IUPAC Name

(2S,3E)-3-[(4R)-4-acetamidocyclohex-2-en-1-ylidene]-2-[[(2S,3E)-2-acetamido-3-[(4R)-4-(methylamino)cyclohex-2-en-1-ylidene]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H32N4O5/c1-14(28)25-19-10-6-17(7-11-19)13-21(23(31)32)27-22(30)20(26-15(2)29)12-16-4-8-18(24-3)9-5-16/h4,6,8,10,12-13,18-21,24H,5,7,9,11H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b16-12-,17-13-/t18-,19-,20-,21-/m0/s1

InChI Key

DXOBDIZQMJWEAT-BMPSSULNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC/C(=C\[C@@H](C(=O)O)NC(=O)[C@H](/C=C/2\CC[C@H](C=C2)NC)NC(=O)C)/C=C1

Canonical SMILES

CC(=O)NC1CCC(=CC(C(=O)O)NC(=O)C(C=C2CCC(C=C2)NC)NC(=O)C)C=C1

Synonyms

radiosumin B

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation Methodologies of Radiosumin B

Natural Sources and Producing Cyanobacterial Genera

Radiosumin B was first isolated from the cyanobacterium Microcystis aeruginosa Kützing. acs.orgnih.gov This discovery was made during the investigation of a microalgal bloom in Pakowki Lake, Alberta, which was predominantly composed of Microcystis aeruginosa. acs.org Cyanobacteria, also known as blue-green algae, are recognized as a prolific source of novel, biologically active secondary metabolites, including toxins, protease inhibitors, and antitumor agents. acs.orgopenbioinformaticsjournal.com

While initially identified in Microcystis, subsequent research has suggested that the production of radiosumins, as a class of compounds, may not be exclusive to this genus. Bioinformatic analyses have identified putative radiosumin biosynthetic gene clusters in the genomes of various filamentous cyanobacteria, including strains of Dolichospermum and Aphanizomenon. rsc.orgresearchgate.net This suggests a wider distribution of radiosumin-producing capabilities among different cyanobacterial genera. rsc.org For instance, a novel variant, radiosumin D, which is a stereoisomer of this compound, was isolated from Aphanizomenon sp. UHCC 0183 and also detected in Dolichospermum planctonicum UHCC 0167 and Dolichospermum flos-aquae UHCC 0037. rsc.org The related compound, radiosumin A, was originally isolated from the cyanobacterium Plectonema radiosum. researchgate.netacs.org

The occurrence of these compounds in bloom-forming cyanobacteria highlights the ecological and biochemical significance of these microorganisms as producers of diverse and complex natural products. openbioinformaticsjournal.comresearchgate.net

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from its natural source involves a multi-step process that utilizes various extraction and chromatographic techniques to separate the compound from a complex mixture of cellular components.

The initial extraction is typically performed on lyophilized (freeze-dried) cyanobacterial cells using methanol (B129727). acs.org The resulting crude extract is then subjected to a liquid-liquid partitioning step, for example, between chloroform (B151607) and an aqueous methanol solution, to separate compounds based on their polarity. acs.org

Following this initial separation, a series of advanced chromatographic techniques are employed for further purification. These methods are crucial for isolating pure this compound from other closely related compounds and impurities. The common chromatographic steps include:

Reversed-Phase Flash Chromatography: This technique is often used for the initial fractionation of the polar extract. A C18 stationary phase is common, with a gradient elution from water to methanol. acs.org

Gel Permeation Chromatography: This method separates molecules based on their size. Sephadex LH-20 is a frequently used resin for this purpose, proving effective in purifying fractions containing this compound. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is essential for the final purification of this compound. A reversed-phase C18 column is typically used to yield the pure compound. acs.orgnih.gov

This systematic application of extraction and chromatographic methods is indispensable for obtaining a sufficient quantity of pure this compound for subsequent structural analysis and biological testing.

Spectroscopic and Degradative Approaches for Structural Determination

The determination of the intricate chemical structure of this compound relies on a combination of modern spectroscopic methods and classical chemical degradation studies. These approaches provide detailed information about the connectivity of atoms, the molecular formula, and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, and it played a pivotal role in defining the stereochemistry of this compound. acs.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular framework.

For this compound, 1D NMR spectra (¹H and ¹³C) provide initial information about the types and number of protons and carbons present. acs.org More detailed structural information is gleaned from 2D NMR experiments such as:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments. acs.org

In the case of this compound, HMBC experiments were key in establishing the connectivity between the two unusual amino acid residues that constitute the dipeptide. acs.org For instance, correlations between specific carbonyl carbons and protons confirmed the peptide bond and the attachment points of acetyl groups. acs.org

The stereochemistry at the chiral centers of this compound was proposed to be the same as that of the known compound radiosumin, based on the similarity of their NMR chemical shifts and optical rotation data. acs.org The stereochemistry of radiosumin itself was previously established through total synthesis. acs.org This comparative approach using NMR data is a powerful tool for assigning the relative and absolute stereochemistry of new natural products.

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is another indispensable tool in the structural elucidation of natural products like this compound. nih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition and molecular formula of the compound. nih.gov

For this compound, HRMS data was used to establish its molecular formula. acs.org The technique is also used in tandem with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify known and unknown metabolites. nih.gov In the study of radiosumin variants, LC-HRMS was used to detect and identify a cocktail of novel radiosumins. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments provide valuable structural information through fragmentation analysis. By fragmenting the parent ion and analyzing the resulting product ions, researchers can deduce the sequence of amino acids and the nature of substructures within the molecule. rsc.orgresearchgate.net The MS/MS fragmentation pattern of a novel radiosumin variant, for example, was shown to be consistent with that of this compound, indicating a similar core structure. rsc.org

Technique Application in this compound Analysis Information Gained
HRMS Determination of accurate massElemental composition, Molecular formula
LC-HRMS Analysis of complex cyanobacterial extractsDetection and identification of radiosumin variants
MS/MS Fragmentation analysisStructural information, Substructure identification

Chemical Degradation Studies for Structural Confirmation

Chemical degradation is a classical approach in natural product chemistry that involves breaking down a complex molecule into smaller, more easily identifiable fragments. This method provides definitive proof for certain structural features and is particularly useful for confirming the absolute configuration of stereocenters.

For this compound, chemical degradation was used to confirm its structure and stereochemistry. acs.orgnih.gov A key degradation reaction involved oxidative cleavage followed by hydrolysis. Specifically, this compound was treated with osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄) to cleave a double bond, followed by reduction with sodium borohydride (B1222165) (NaBH₄) and subsequent acid hydrolysis with hydrochloric acid (HCl). acs.org

The resulting amino acid derivatives were then analyzed, often after derivatization with a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). acs.orgrsc.org The derivatized amino acids can be separated and identified by HPLC, and their retention times compared to those of authentic standards of known stereochemistry. acs.org In the analysis of this compound, this method confirmed the presence of L-serine, which helped to establish the stereochemistry of one of the amino acid residues. acs.org Similarly, for the related radiosumin D, Marfey's method was used to show the presence of both L- and D-serine after degradation, indicating a different stereochemistry from other known radiosumins. rsc.org

These chemical degradation studies, in conjunction with spectroscopic data, provide a robust and comprehensive structural elucidation of this compound. acs.orgresearchgate.netresearchgate.net

Synthetic Chemistry Approaches to Radiosumin B and Analogues

Total Synthesis Strategies for Radiosumin Family Members

While a specific total synthesis for Radiosumin B has not been extensively detailed in available literature, the successful total synthesis of Radiosumin A provides a foundational blueprint for accessing members of this dipeptide family. researchgate.nethelsinki.fidntb.gov.ua The strategy for Radiosumin A confirmed its absolute configuration and involved a series of key chemical reactions to construct the complex amino acid units and link them. researchgate.netdntb.gov.ua

The synthesis of Radiosumin A was accomplished through a convergent approach, where the two unique amino acid moieties were prepared separately and then coupled. researchgate.net Key reactions in this synthesis highlight a versatile toolkit for natural product chemists. researchgate.netnstl.gov.cn

Key Reaction Purpose in Radiosumin A Total Synthesis
Hetero Diels-Alder ReactionConstruction of the initial cyclic core of the amino acid precursor. researchgate.net
Horner-Wadsworth-Emmons ReactionIntroduction of the exocyclic double bond with stereocontrol. researchgate.net
Corey-Winter ReactionDeoxygenation to form a key olefinic bond within the structure. researchgate.net
Regioselective HydrogenationSelective reduction of one double bond in the presence of others. researchgate.net
Zinc/Formic Acid ReductionFinal step reduction to yield the target amino acid structure. researchgate.net

This interactive table summarizes the key reactions employed in the first total synthesis of Radiosumin, which established the absolute configuration of the natural product. researchgate.net

These strategies are directly applicable to the synthesis of this compound, which differs by the N-methylation of one of the amino acid units. helsinki.fi

The core challenge in synthesizing radiosumins lies in the stereocontrolled construction of their constituent non-canonical amino acids, such as 2-amino-3-(4-amino-2-cyclohexen-1-ylidene) propionic acid (Aayp) and its N-methylated derivative (Amyp) found in this compound. helsinki.fi These can be classified structurally by the presence of a vinylic group at the α-carbon. The synthesis of such α-vinylic amino acids is a significant area of research. nih.govnih.gov

Several asymmetric strategies are available to access these crucial building blocks:

Chiral Pool Synthesis : This approach utilizes readily available chiral molecules, such as natural α-amino acids, as starting materials. mdpi.com For instance, L-methionine has been used as a precursor for the synthesis of vinylglycine through a controlled oxidation and pyrolysis sequence. unl.edu Similarly, L-glutamate can serve as a chiron for vinylglycine synthesis via oxidative decarboxylation. unl.edu

Asymmetric Alkylation : Chiral enolates derived from α-amino acid derivatives can undergo intermolecular and intramolecular alkylation with high enantioselectivity, even without external chiral sources, a phenomenon known as "memory of chirality". acs.org

Catalytic Asymmetric Synthesis : Methods like asymmetric hydrogenation of α-amino-β-keto esters using ruthenium or iridium catalysts can construct two consecutive stereocenters in one step through dynamic kinetic resolution. acs.org

These methodologies provide a robust framework for preparing the optically active and structurally complex amino acid precursors required for the total synthesis of this compound. mdpi.comacs.org

This compound is a linear dipeptide, formed by an amide bond between its two amino acid units, Aayp and Amyp. helsinki.finorman-network.com The formation of this dipeptide linkage is a standard transformation in peptide chemistry. It typically involves the activation of the carboxylic acid group of one amino acid and subsequent reaction with the amino group of the second amino acid.

Common coupling reagents used to facilitate this amide bond formation include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium/aminium salts such as HBTU, HATU, and HCTU. These reagents rapidly form activated esters or related species that are highly reactive towards nucleophilic attack by the amine.

While this compound is not a macrocycle, the synthesis of cyclic peptides often employs related strategies. nih.gov Techniques like native chemical ligation (NCL), which involves the reaction of a C-terminal thioester with an N-terminal cysteine, are powerful methods for forming peptide bonds and can be used for macrocyclization. nih.gov However, for a linear dipeptide like this compound, standard solution-phase or solid-phase peptide coupling methods are sufficient. oup.com

Asymmetric Synthesis of Unique Amino Acid Precursors (e.g., α-Vinylic Amino Acids)

Chemo-Enzymatic Synthesis and Biocatalytic Applications

The elucidation of the radiosumin biosynthetic gene cluster (rad) from cyanobacteria opens up exciting possibilities for chemo-enzymatic synthesis. helsinki.fihelmholtz-hips.dejyu.fi This approach combines the efficiency and selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. helmholtz-hips.deorcid.org By harnessing specific enzymes from the biosynthetic pathway, chemists can overcome difficult synthetic steps, such as stereoselective installations of functional groups. tu-dresden.de

The rad gene cluster contains genes for several enzymes that could be applied in a synthetic context: helsinki.firesearchgate.net

RadF (Methyltransferase) : This enzyme is responsible for the N-methylation of the Aayp precursor to form the Amyp unit of this compound. researchgate.net Its use in a chemo-enzymatic route could provide a highly selective method for this key modification.

RadH (NRPS-like enzyme) : This bimodular protein is believed to be the central assembly enzyme, activating the two amino acid precursors and catalyzing the formation of the dipeptide bond. researchgate.net In vitro reconstitution of this enzymatic step could streamline the final coupling.

Other Biosynthetic Enzymes : Enzymes like RadC (isomerase) and RadG (deacetylase) are involved in tailoring the chorismate-derived precursor. researchgate.net These could be used to biocatalytically produce the complex amino acid scaffolds from simpler starting materials.

This biocatalytic toolkit could allow for the efficient production of this compound and its analogues, potentially enabling the generation of novel compounds through engineered biosynthetic pathways. helmholtz-hips.de

Development of this compound Analogues and Structural Modification Studies

The development of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and potentially identifying compounds with enhanced potency or selectivity. Nature itself provides a template for this, with the existence of a family of related radiosumins (A, C, and D) that differ in their constituent amino acids and methylation patterns. helsinki.firesearchgate.netrsc.org

Synthetic efforts can be directed toward creating a diverse range of analogues by:

Varying the amino acid components.

Altering stereochemical centers.

Modifying the N-acetyl and N-methyl functional groups.

These studies are essential for understanding which parts of the molecule are critical for its biological activity. orcid.org

The stereochemistry of the constituent amino acids is critical for the activity of peptide-based natural products. The discovery that Radiosumin D possesses an Aayp unit with an R configuration, opposite to the S configuration found in Radiosumins A, B, and C, underscores the importance of controlling stereochemistry during synthesis. helsinki.firesearchgate.net Synthetic routes must therefore be designed to selectively produce different diastereomers and enantiomers to fully probe the chemical and biological space. This can be achieved by using different chiral starting materials or employing stereoselective reactions as described in section 4.1.1. acs.org

This compound is distinguished by the presence of an N-methylated amino acid, Amyp. helsinki.fi N-methylation is a common feature in bioactive peptides that can impart resistance to proteolytic degradation and influence conformation. mdpi.com Synthetic access to N-methylated derivatives can be achieved through several methods, including the reductive amination of an N-protected amino acid with formaldehyde (B43269) or by direct alkylation. The chemo-enzymatic use of the native methyltransferase, RadF, presents a highly specific alternative. researchgate.net

The entire radiosumin family is built from non-canonical amino acids (ncAAs), placing them within a large class of natural products known as peptidomimetics. helsinki.firesearchgate.net The incorporation of ncAAs is a powerful strategy in medicinal chemistry to create novel peptides with enhanced properties, such as increased stability, altered receptor affinity, or improved bioavailability. mdpi.comresearchgate.net

Methods for introducing ncAAs into peptidic scaffolds are well-developed and include:

Chemical Synthesis : The most direct method involves the chemical synthesis of the desired ncAA, which is then incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis. mdpi.com

Enzymatic Synthesis : Proteases can be used as ligases to form peptide bonds, sometimes accommodating unnatural amino acids. mdpi.com

Genetic Code Expansion : Advanced in vivo methods allow for the ribosomal incorporation of ncAAs into proteins in response to reassigned codons, offering a route to produce large polypeptides containing novel building blocks. mdpi.com

These techniques provide chemists with the tools to generate a wide array of this compound analogues by replacing the natural Aayp or Amyp units with other synthetic or natural ncAAs, further expanding the potential for discovering new bioactive compounds. mdpi.com

Biological Activities and Mechanistic Investigations of the Radiosumin Family

Enzyme Inhibition Studies of Radiosumin A, C, and D

Radiosumins are a structurally diverse family of low-molecular-weight dipeptides produced by cyanobacteria. rsc.orgrsc.orgnih.gov Research has demonstrated their potent inhibitory effects on serine proteases. rsc.orgrsc.orgnih.gov

Early studies identified radiosumin A as a potent inhibitor of trypsin, with an IC50 value of 0.14 μg/mL. clockss.orgacs.org It also showed inhibitory activity against plasmin with an IC50 of 6.2 μg/mL, but did not inhibit chymotrypsin, elastase, or papain at a concentration of 200 μg/mL. clockss.org

More recent investigations have focused on the inhibitory effects of other radiosumin family members on human trypsin isoforms. rsc.orgnih.govresearchgate.netjyu.fi Radiosumin C has been shown to inhibit all three human trypsin isoforms, with a preference for trypsin-1 and trypsin-3. rsc.orgnih.govresearchgate.netjyu.fi The IC50 values for radiosumin C against trypsin-1 and trypsin-3 were determined to be 1.7 µM and 2.0 µM, respectively, while its inhibition of trypsin-2 was less potent, with an IC50 value greater than 7.2 µM. researchgate.netmdpi.com

A preparation of radiosumin D also demonstrated trypsin-inhibitory activity, showing a similar preference for inhibiting trypsin-1 and -3. researchgate.netresearchgate.net However, the presence of impurities in the radiosumin D preparation suggests that this activity may be partly or entirely due to these contaminants. researchgate.net

Inhibitory Activity of Radiosumin A and C Against Various Proteases
CompoundTarget ProteaseIC50 Value
Radiosumin ATrypsin0.14 μg/mL
Radiosumin APlasmin6.2 μg/mL
Radiosumin CHuman Trypsin-11.7 µM
Radiosumin CHuman Trypsin-32.0 µM
Radiosumin CHuman Trypsin-2>7.2 µM

Focus on Serine Protease Inhibition Profiles (e.g., Trypsin Isoforms)

Exploration of Radiosumin B's Biological Role

This compound is an N-methyl dipeptide containing two unusual amino acid residues. helsinki.firesearchgate.net It was first isolated from a bloom of the cyanobacterium Microcystis aeruginosa. rsc.orghelsinki.fi

To date, no independent biological activity has been reported for this compound. rsc.orghelsinki.fi Studies on the trypsin-inhibitory activity of the radiosumin family have primarily focused on radiosumin A and C, with this compound's activity against trypsins not having been previously studied. rsc.orgresearchgate.net

Although this compound's independent activity remains uncharacterized, there is speculation that it may contribute to the observed trypsin-inhibitory activity of radiosumin D preparations. rsc.orgresearchgate.net Analysis of a purified radiosumin D sample revealed the presence of impurities, with mass spectrometry data suggesting that a significant impurity could be this compound. researchgate.net This co-purification is thought to result from the incomplete efficiency of an epimerization domain in the non-ribosomal peptide synthetase (NRPS) responsible for radiosumin biosynthesis, leading to a mixture of this compound and D. researchgate.net

Assessment of Its Independent Activity

Target Identification and Ligand Binding Studies

Molecular dynamics simulations have been employed to study the binding of radiosumins to trypsin-2 and trypsin-3 models. researchgate.net These computational studies successfully docked all radiosumins into the binding sites of these trypsin isoforms. researchgate.net However, the slightly more closed structure of trypsin-1 presented challenges for these computational calculations. researchgate.net

Future Research Directions and Translational Perspectives for Radiosumin B

Unlocking Cryptic Biosynthetic Pathways and Genome Mining

The explosion of cyanobacterial genome sequencing has revealed a vast, largely untapped reservoir of biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. rsc.orgnih.gov These "cryptic" or "silent" pathways represent a treasure trove of novel natural products, and a primary future goal is to develop methods to activate them and discover new Radiosumin variants or entirely new bioactive compounds. rsc.orgbeilstein-journals.org

Genome mining, which uses bioinformatic tools to identify potential natural product BGCs within genomic data, has been instrumental in identifying the genetic basis for the production of various cyanobacterial metabolites, including Radiosumins. rsc.orgfrontiersin.orgtaylorfrancis.com A comparative bioinformatic analysis of 13 filamentous cyanobacteria led to the identification of the Radiosumin biosynthetic gene cluster. rsc.org Further refinement of these genome mining techniques, coupled with advanced analytical methods like mass spectrometry, will be crucial for prioritizing strains and BGCs for further investigation. rsc.orgacs.org This approach has already proven successful in identifying new linear peptides by searching for signature enzymes like proteases in cyanobacterial genomes. rsc.org

Future research will likely focus on several key strategies to unlock these cryptic pathways:

Heterologous Expression: This involves cloning a BGC from the native cyanobacterium into a more genetically tractable host organism, such as Escherichia coli, to facilitate production and characterization of the natural product. beilstein-journals.orgresearchgate.net This technique was successfully used to express the entire 16.8 kb Radiosumin biosynthetic gene cluster from Dolichospermum planctonicum UHCC 0167 in E. coli. rsc.orgresearchgate.netnih.gov

Endogenous Gene Cluster Activation: Techniques such as promoter engineering and the manipulation of regulatory elements can be used to switch on silent BGCs in their native cyanobacterial hosts. rsc.orgnih.gov This has the advantage of ensuring all necessary precursors and enzymes are present. rsc.org

Transcriptional Analysis: Studying the expression levels of BGCs under different conditions can provide clues as to which pathways are active and what their ecological triggers might be. rsc.org For instance, studies have shown that many cryptic BGCs are transcribed, albeit at very low levels and often in only a subset of cells. rsc.org

Genome Mining Strategy Description Application to Radiosumin Research
Comparative Genomics Analyzing and comparing the genomes of different Radiosumin-producing cyanobacterial strains. rsc.orgIdentification of conserved and variable genes within the Radiosumin BGC, providing insights into its evolution and potential for generating structural diversity. researchgate.net
Signature Enzyme Search Searching for genes encoding key enzymes known to be involved in specific types of natural product biosynthesis (e.g., NRPS, PKS). beilstein-journals.orgnih.govIdentifying novel BGCs that may produce Radiosumin-like compounds or other peptides. rsc.org
Metabolome-Guided Mining Correlating the presence of specific metabolites (detected by mass spectrometry) with the presence of particular BGCs in a panel of strains. acs.orgDirectly linking uncharacterized Radiosumin variants to their corresponding BGCs.

Advanced Combinatorial Biosynthesis for Novel Radiosumin Variants

Combinatorial biosynthesis is a powerful strategy that involves genetically engineering biosynthetic pathways to create novel chemical structures. nih.gov This approach holds immense promise for generating a library of Radiosumin variants with potentially improved or altered biological activities. beilstein-journals.org Given that Radiosumins are synthesized by non-ribosomal peptide synthetases (NRPS), which have a modular nature, they are excellent candidates for this type of engineering. rsc.orgbeilstein-journals.org

The modular architecture of NRPS enzymes, where each module is responsible for incorporating a specific amino acid, allows for a "mix-and-match" approach. beilstein-journals.org Key strategies for the combinatorial biosynthesis of Radiosumin variants include:

Module Swapping: Exchanging entire modules between different NRPS enzymes to incorporate different amino acids into the final product.

Domain Swapping: Exchanging specific domains within a module, such as the adenylation (A) domain which selects the amino acid, to alter the incorporated building block.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural precursors, which can then be incorporated by the biosynthetic machinery to create new compounds. mdpi.com

Mutasynthesis: Inactivating a gene responsible for the synthesis of a specific precursor and supplying a synthetic analog to be incorporated. mdpi.com

The successful heterologous expression of the Radiosumin gene cluster provides a robust platform for these engineering efforts. rsc.orgnih.gov By systematically modifying the rad gene cluster, researchers can explore the structure-activity relationships of the Radiosumin family and potentially develop new compounds.

Combinatorial Biosynthesis Technique Description Potential Outcome for Radiosumin
Adenylation (A) Domain Engineering Modifying the A-domain of the NRPS to recognize and activate different amino acids.Generation of Radiosumin analogs with altered amino acid compositions.
Methyltransferase (RadF) Inactivation/Modification The radF gene is a putative methyltransferase in the Radiosumin BGC. researchgate.net Altering its function could prevent or change methylation patterns.Production of demethylated or differentially methylated Radiosumin variants.
Tailoring Enzyme Introduction Introducing genes for tailoring enzymes (e.g., halogenases, glycosyltransferases) from other biosynthetic pathways. rsc.orgCreation of halogenated or glycosylated Radiosumin derivatives with potentially novel activities.

Methodological Advancements in Natural Product Discovery and Engineering

The discovery and development of natural products like Radiosumin B are intrinsically linked to technological and methodological advancements. taylorfrancis.com Future progress in this field will depend on the continued evolution of techniques for genome sequencing, bioinformatic analysis, and chemical characterization.

Integrated 'omics' approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly powerful for connecting genes to molecules. rsc.org For this compound, this could involve correlating the expression of the rad gene cluster with the production of Radiosumin variants under various environmental conditions.

Furthermore, improvements in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the rapid dereplication (identifying known compounds) and structural elucidation of novel natural products. acs.org These techniques were critical in the characterization of new Radiosumins produced through heterologous expression. rsc.orgrsc.org

The development of more efficient and versatile genetic tools for cyanobacteria is also a priority. rsc.org While progress has been made, many cyanobacterial strains that are rich sources of natural products remain difficult to manipulate genetically. rsc.org Overcoming these challenges will be key to fully exploiting their biosynthetic potential. rsc.orgresearchgate.net

Ecological Roles and Metabolic Interactions in Cyanobacterial Systems

A significant gap in our understanding of many cyanobacterial natural products, including this compound, is their natural ecological function. oup.com While often studied for their pharmacological properties, these molecules likely play crucial roles in the survival and interactions of the producing organism. researchgate.net Future research should investigate the ecological drivers of this compound production and its role in mediating interactions within complex microbial communities.

Potential ecological roles for this compound could include:

Defense against Grazers: The protease inhibitory activity of Radiosumins could deter grazing by zooplankton or other small aquatic invertebrates. researchgate.net

Interspecies Competition: this compound may act as an allelopathic agent, inhibiting the growth of competing bacteria or algae.

Intraspecies Signaling: Some cyanobacterial natural products function as signaling molecules, regulating processes like cell differentiation or biofilm formation in a density-dependent manner, a phenomenon known as quorum sensing. nih.gov

Investigating these ecological roles will require a combination of laboratory co-culture experiments and field-based studies. Understanding the natural function of this compound will not only provide fundamental biological insights but could also inform strategies for optimizing its production by mimicking natural inducing conditions. nih.gov The discovery that some cyanobacterial BGCs are located on mobile genetic elements like plasmids suggests a mechanism for the horizontal transfer of these pathways, which has significant implications for the evolution and spread of natural product biosynthesis in aquatic environments. frontiersin.org

Q & A

Q. What are the key structural features of Radiosumin B, and how are they experimentally determined?

this compound is characterized by a unique cyclic structure with a linear chain, as identified via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For reproducible structural elucidation, researchers should:

  • Perform NMR experiments (1H, 13C, and 2D-COSY/HMBC) to map connectivity.
  • Validate purity using HPLC or LC-MS and cross-reference spectral data with synthetic standards or computational models (e.g., DFT calculations).
  • Document protocols rigorously to ensure reproducibility, adhering to journal requirements for compound characterization .

Q. What standard bioassays are recommended for preliminary evaluation of this compound's biological activity?

Initial screenings should prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls:

  • Use dose-response curves (IC50/EC50 values) to quantify potency.
  • Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments).
  • Validate results across at least two independent replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

Discrepancies often arise from methodological differences. To address this:

  • Replicate experiments using identical protocols (e.g., cell lines, incubation times) as conflicting studies.
  • Perform meta-analyses to identify confounding variables (e.g., solvent effects, assay sensitivity).
  • Use multivariate statistical models (e.g., LASSO regression) to isolate key factors influencing bioactivity .

Q. What genomic or proteomic approaches are suitable for studying this compound's mechanism of action?

Advanced mechanistic studies require integrating multi-omics

  • Conduct RNA-seq or CRISPR screens to identify gene targets/pathways modulated by this compound.
  • Apply thermal proteome profiling (TPP) or affinity chromatography to map direct protein interactions.
  • Validate findings using knockout/overexpression models and correlate with phenotypic outcomes .

Q. How should researchers design experiments to investigate this compound's biosynthesis in native organisms?

Biosynthetic pathway studies demand:

  • Gene cluster analysis (e.g., via BLAST or antiSMASH) to identify candidate enzymes.
  • Heterologous expression in model systems (e.g., E. coli or yeast) to confirm pathway functionality.
  • Isotope labeling (e.g., 13C-glucose) to trace precursor incorporation into this compound .

Methodological and Reproducibility Considerations

What criteria define a well-formulated research question for this compound studies?

A robust research question must be:

  • Specific : Avoid broad inquiries (e.g., "What does this compound do?") in favor of hypothesis-driven questions (e.g., "Does this compound inhibit kinase X via ATP-binding site occlusion?").
  • Testable : Ensure variables are measurable (e.g., enzyme activity, gene expression).
  • Revisable : Refocus questions iteratively based on preliminary data or literature gaps .

Q. How can researchers ensure reproducibility when publishing this compound data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Provide detailed experimental protocols (e.g., solvent concentrations, incubation temperatures).
  • Deposit raw data (spectra, sequencing reads) in public repositories (e.g., NCBI, ChEMBL).
  • Include negative results and failed experiments to mitigate publication bias .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound's dose-response data?

  • Use non-linear regression (e.g., Hill equation) to calculate potency metrics (IC50, EC50).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Employ Bayesian modeling to quantify uncertainty in low-sample-size studies .

Q. How should researchers address variability in this compound's solubility across experimental conditions?

  • Pre-screen solvents (e.g., DMSO, ethanol) for compatibility with assay systems.
  • Quantify solubility via dynamic light scattering (DLS) or nephelometry .
  • Report solvent concentrations and precipitation thresholds in all publications .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Follow ARRIVE 2.0 guidelines for animal research reporting.
  • Obtain approval from institutional ethics committees and document welfare measures (e.g., humane endpoints).
  • Disclose conflicts of interest related to funding or intellectual property .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.